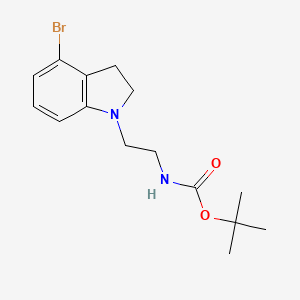
6-Fluoro-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole is a fluorinated derivative of tetrahydrocarbazole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole typically involves the fluorination of a suitable precursor, such as 1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole. The fluorination reaction can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available starting materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 6-Fluoro-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole
- 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
- 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole
Uniqueness
6-Fluoro-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole is unique due to the presence of both fluorine and dimethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C14H16FN |
|---|---|
Molekulargewicht |
217.28 g/mol |
IUPAC-Name |
6-fluoro-1,1-dimethyl-2,3,4,9-tetrahydrocarbazole |
InChI |
InChI=1S/C14H16FN/c1-14(2)7-3-4-10-11-8-9(15)5-6-12(11)16-13(10)14/h5-6,8,16H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
JGDOGZVQAJJULZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2=C1NC3=C2C=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13488621.png)



![2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13488653.png)

![Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate](/img/structure/B13488661.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid](/img/structure/B13488671.png)
![tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate](/img/structure/B13488676.png)

![3-[(Pyridin-4-yl)methyl]morpholine hydrochloride](/img/structure/B13488684.png)

